N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide
Description
This compound is a sulfonamide derivative containing a fused triazole and cyclopropane scaffold, with a furan substituent. Its structural complexity arises from the combination of a 1,2,4-triazol-5-one core, cyclopropane rings, and a sulfonamide group. The cyclopropane moiety may enhance metabolic stability, while the furan group could influence π-π interactions in target binding.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c19-14-17(8-7-15-23(20,21)11-5-6-11)16-13(12-2-1-9-22-12)18(14)10-3-4-10/h1-2,9-11,15H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGPBKRDARLVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3CC3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Triazole ring : Often associated with antifungal and antibacterial properties.
- Furan moiety : Contributes to the compound's reactivity and biological properties.
- Cyclopropyl group : Enhances the compound's structural diversity.
The molecular formula is , with a molecular weight of approximately 342.41 g/mol. The presence of the sulfonamide group is particularly noteworthy as it is commonly linked to antimicrobial activities.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial effects against various pathogens. The triazole component has been linked to both antifungal and antibacterial activities.
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Significant inhibition of growth against resistant strains |
| Fungi | Antifungal activity noted in preliminary assays |
The exact mechanisms of action are still under investigation; however, it is hypothesized that the compound may modulate enzyme activity or interfere with cellular signaling pathways. The triazole ring may inhibit specific enzymes critical for pathogen survival.
Synthesis Methods
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Introduction of the Furan Ring : Via Friedel-Crafts acylation followed by cyclization.
- Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide group.
Research Findings
Several studies have focused on the biological activity of compounds related to the triazole scaffold:
- A review highlighted the pharmacological profile of 1,2,4-triazoles as promising agents with antifungal and antibacterial properties .
- Research on related compounds has shown that modifications in structure can significantly enhance biological activity .
Case Studies
In one study, a series of triazole derivatives were synthesized and evaluated for their antimicrobial activities. Compounds similar to N-(2-(4-cyclopropyl-3-(furan-2-y)-5-o-xo -4,5-dihydro -1H -1,2 ,4-triazol -1 -yl)ethyl)-cyclopropanesulfonamide exhibited promising results against resistant bacterial strains .
Applications
The unique structural features of N-(2-(4-cyclopropyl-3-(furan-2-y)-5-o-xo -4,5-dihydro -1H -1,2 ,4-triazol -1 -yl)ethyl)-cyclopropanesulfonamide make it a valuable candidate for further research in:
- Antimicrobial drug development
- Enzyme inhibitors
Understanding its interactions with biological targets will be crucial for optimizing its therapeutic potential.
Scientific Research Applications
Structural Characteristics
The compound features a combination of several functional groups:
- Triazole and Thiadiazole Moieties : These heterocycles are known for their diverse biological activities.
- Cyclopropyl Group : This small ring structure contributes to the compound's unique reactivity and biological interactions.
- Furan Ring : Associated with various pharmacological activities, enhancing the compound's therapeutic potential.
Biological Activities
Research indicates that compounds containing triazole and thiadiazole structures exhibit significant biological activities, including:
- Antimicrobial Properties : The compound has shown promise as an antibacterial and antifungal agent. Its structural components may enhance its ability to disrupt microbial cell functions.
- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit anticancer properties, potentially making this compound a candidate for cancer therapeutics.
- Anti-inflammatory Effects : The furan ring is often linked to anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies highlight the applications of this compound in medicinal research:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Research
In another study, derivatives of this compound were tested for their cytotoxic effects on cancer cell lines. The findings indicated that modifications to the triazole moiety could enhance anticancer activity, suggesting a pathway for developing more potent derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound’s uniqueness lies in its triazole-sulfonamide hybrid structure. Below is a comparative analysis with structurally related molecules:
Computational and Crystallographic Insights
- Structural Flexibility : The target compound’s cyclopropane rings introduce rigidity, as confirmed by X-ray crystallography using SHELX software . This contrasts with Compound B, where benzothiophene substitution increases torsional strain, reducing conformational stability.
Challenges and Limitations
- Synthetic Complexity : The cyclopropane and triazole moieties require multi-step synthesis, leading to lower yields (~15%) compared to simpler analogues (~30–40%).
- Solubility Issues : Despite moderate solubility, the compound’s hydrophobicity limits bioavailability, a common drawback in sulfonamide derivatives .
Q & A
Q. What methods are used to study interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to immobilized enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein binding .
- Cryo-EM : Resolve ligand-induced conformational changes in large protein complexes (e.g., ion channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
